tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
Overview
Description
The compound is a derivative of isoindole with a tert-butyl group and a 2-hydroxyethyl group attached. Isoindole derivatives are of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl carbamate derivatives can be synthesized from corresponding alcohols and isocyanates .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction analysis . The structure of the compound would likely be influenced by the presence of the tert-butyl group and the 2-hydroxyethyl group.Chemical Reactions Analysis
Compounds with tert-butyl groups can undergo various chemical reactions, making them valuable intermediates . The tert-butyl group often serves as a protecting group that can be removed under specific conditions to reveal the functional group for further reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by their molecular structure . The crystal packing, intermolecular interactions, and hydrogen bonding patterns contribute to the stability and solubility of these compounds.Scientific Research Applications
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Chemistry and Biology : The tert-butyl group has unique reactivity patterns that are used in various chemical transformations. It’s relevant in nature and has implications in biosynthetic and biodegradation pathways . This simple hydrocarbon moiety could potentially be applied in biocatalytic processes .
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Synthetic Organic Chemistry : Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
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Electronics : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in certain compounds is investigated . The insertion of tert-butyl groups raises the LUMO level by 0.21 eV, which is in fairly good agreement with 0.17 eV determined by DFT calculations .
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Chemistry and Biology : The tert-butyl group has unique reactivity patterns that are used in various chemical transformations. It’s relevant in nature and has implications in biosynthetic and biodegradation pathways . This simple hydrocarbon moiety could potentially be applied in biocatalytic processes .
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Synthetic Organic Chemistry : Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
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Electronics : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in certain compounds is investigated . The insertion of tert-butyl groups raises the LUMO level by 0.21 eV, which is in fairly good agreement with 0.17 eV determined by DFT calculations .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-5-4-11(6-7-17)8-13(12)10-16/h4-5,8,17H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPLITHZYWLJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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